3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one
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Overview
Description
3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one is an organic compound with a unique cyclobutanone structure This compound is characterized by a cyclobutane ring substituted with a hydroxyethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate reagent can lead to the formation of the cyclobutanone ring. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclobutanone derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The cyclobutanone ring may also interact with enzymes and receptors, modulating their activity. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethylcyclobutanone: Similar structure but lacks the dimethyl substitution.
2,2-Dimethylcyclobutanone: Lacks the hydroxyethyl group.
Cyclobutanone: The parent compound without any substitutions.
Uniqueness
3-(2-Hydroxyethyl)-2,2-dimethylcyclobutan-1-one is unique due to the presence of both the hydroxyethyl and dimethyl groups on the cyclobutanone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H14O2 |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2,2-dimethylcyclobutan-1-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)6(3-4-9)5-7(8)10/h6,9H,3-5H2,1-2H3 |
InChI Key |
ZICFUCFBRFBRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC1=O)CCO)C |
Origin of Product |
United States |
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